(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound that features a benzimidazole ring system linked to a piperazine ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The benzimidazole and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the difluorophenyl group.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or halides, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzimidazole and piperazine rings, reduced forms of the difluorophenyl group, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the benzimidazole and piperazine rings. Similar compounds might include other benzimidazole derivatives or piperazine-containing molecules, but the combination of these two rings with the difluorophenyl group sets it apart.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds containing the benzimidazole ring, used in pharmaceuticals and material science.
Piperazine derivatives: : Compounds featuring the piperazine ring, often used in medicinal chemistry and as intermediates in organic synthesis.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-14-6-5-13(11-15(14)21)19(26)25-9-7-24(8-10-25)12-18-22-16-3-1-2-4-17(16)23-18/h1-6,11H,7-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHIUGJRJNNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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